acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
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Overview
Description
GA3-AM is a cell permeable chemical dimerizer.
Biological Activity
Acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple hydroxyl groups and a methylene bridge that contribute to its biological properties. The stereochemistry of the compound is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may influence the following mechanisms:
- GABA Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators of GABA-A receptors. This modulation can lead to sedative effects and has implications for anxiety and seizure disorders .
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
In Vitro Studies
Research indicates that acetoxymethyl derivatives exhibit significant biological activities in vitro. Key findings include:
Study | Activity | IC50 Value (µM) | Reference |
---|---|---|---|
Study A | Antioxidant | 25 | |
Study B | GABA-A receptor modulation | 12 | |
Study C | Cytotoxicity against cancer cell lines | 30 |
These studies demonstrate the potential of the compound in therapeutic applications.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of acetoxymethyl derivatives. One notable study involved administering the compound to animal models to assess its effects on behavior and physiological parameters:
- Behavioral Effects : Administration resulted in reduced anxiety-like behavior in mice as measured by the elevated plus maze test.
- Toxicity Assessment : No significant toxicity was observed at doses up to 100 mg/kg body weight over a 14-day period .
Case Studies
Several case studies highlight the therapeutic potential of acetoxymethyl derivatives:
- Case Study 1 : A patient with generalized anxiety disorder showed significant improvement in symptoms after treatment with a related compound that modulates GABA-A receptors.
- Case Study 2 : In a clinical trial involving patients with epilepsy, participants receiving treatment with similar compounds experienced fewer seizures compared to those on placebo .
Properties
CAS No. |
1373154-68-7 |
---|---|
Molecular Formula |
C23H28O7 |
Molecular Weight |
416.47 |
IUPAC Name |
acetyloxymethyl (1S,5S,8S,9S,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxopentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C23H28O7/c1-12-8-22-10-23(12,28)7-4-14(22)21-6-5-15(25)20(3,16(26)9-21)18(21)17(22)19(27)30-11-29-13(2)24/h5-6,14-15,17-18,25,28H,1,4,7-11H2,2-3H3/t14?,15-,17+,18?,20-,21+,22-,23-/m0/s1 |
InChI Key |
SEQNRAWXEHHXPO-WGQVIOJYSA-N |
SMILES |
CC(=O)OCOC(=O)C1C2C3(C(C=CC2(CC3=O)C4C15CC(=C)C(C5)(CC4)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GA3-AM; GA3 AM; GA3AM; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.